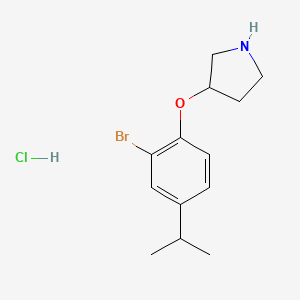
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as LICO-610, is a chemical compound that has recently gained significant attention for its potential use in a variety of scientific experiments. The CAS Number for this compound is 1220032-76-7 .
Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride are not provided in the search results. For detailed reaction mechanisms, it’s recommended to refer to specialized chemical databases or literature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In the realm of medicinal chemistry , this compound is utilized for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of the isopropylphenoxy group into larger molecules, which can be crucial for the development of new drugs with improved efficacy and selectivity. The bromine atom present in the compound also offers a site for further chemical modifications, such as cross-coupling reactions, which are valuable in creating diverse chemical libraries for drug screening .
Agriculture
For agricultural applications , “3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride” could be explored as a precursor in the synthesis of herbicides or pesticides. The structural motif of the compound might interact with specific proteins or enzymes in pests or weeds, leading to the development of targeted agents that can protect crops without harming the surrounding environment .
Material Science
In material science , this compound’s unique chemical properties could be harnessed in the creation of novel polymers or coatings. The pyrrolidine ring can act as a linker or a point of flexibility within polymer chains, potentially leading to materials with unique mechanical properties or chemical resistances .
Environmental Science
The application of “3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride” in environmental science could involve its use as an analytical standard for environmental monitoring. Its distinct chemical signature allows for its detection and quantification in complex environmental samples, aiding in the assessment of pollution levels and the study of environmental degradation processes .
Analytical Chemistry
In analytical chemistry , this compound can serve as a reference material in chromatographic or spectroscopic methods. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical procedures, ensuring the accuracy and reliability of chemical analyses .
Biochemistry
Lastly, in biochemistry , “3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride” may be used in the study of biochemical pathways. As a synthetic intermediate, it can be incorporated into larger biomolecules, which can then be tracked or probed to understand their behavior in biological systems, providing insights into cellular processes and molecular interactions .
Propiedades
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(2)10-3-4-13(12(14)7-10)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFOBPVMMCLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)


![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)
